PF-05241328 is a synthetic compound that functions as an inhibitor of the voltage-gated sodium channel, specifically targeting the sodium channel subtype NaV1.7. This compound has garnered attention for its potential therapeutic applications in pain management due to its ability to modulate neuronal excitability and reduce pain signaling pathways. The development of PF-05241328 is part of a broader effort to create analgesics with reduced side effects compared to conventional pain medications.
PF-05241328 was developed by Pfizer and is classified as a sodium channel inhibitor. It is part of a family of compounds that includes various arylsulfonamides and acyl sulfonamides, which have been studied for their analgesic properties. The compound's identification and characterization were documented in various studies focusing on its pharmacokinetics, efficacy, and safety profiles in preclinical models and clinical trials .
The synthesis of PF-05241328 involves several key steps that utilize specific reagents and catalysts to achieve the desired molecular structure. While detailed synthetic routes are often proprietary, general methods for synthesizing similar compounds typically include:
The specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
PF-05241328 has a well-defined molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The compound's molecular formula is C₁₈H₁₈ClN₃O₄S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms arranged in a specific configuration conducive to binding at the sodium channel site.
PF-05241328 undergoes specific chemical reactions that are crucial for its interaction with biological targets. The primary reactions include:
These reactions are essential for understanding how PF-05241328 behaves within biological systems and how it can be optimized for therapeutic use .
The mechanism of action of PF-05241328 involves selective inhibition of the NaV1.7 sodium channel. By binding to this channel, PF-05241328 stabilizes the inactivated state of the channel, thereby reducing neuronal excitability and decreasing the transmission of pain signals from peripheral nerves to the central nervous system.
PF-05241328 possesses several physical and chemical properties that are relevant to its function as a therapeutic agent:
These properties are essential for predicting the behavior of PF-05241328 in vivo and guiding formulation strategies .
PF-05241328 has potential applications primarily in the field of pain management. Its selective inhibition of NaV1.7 makes it a promising candidate for developing novel analgesics that could provide effective pain relief with fewer side effects compared to traditional opioids or non-steroidal anti-inflammatory drugs.
PF-05241328 (chemical name: 1-[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]-N-(methylsulfonyl)-3-methyl-1H-indazole-5-carboxamide) is a small molecule drug with the molecular formula C₁₉H₂₁ClN₄O₄S and a molecular weight of 436.91 g/mol [3] [5]. Its structure features:
The compound’s stereochemistry is defined by its planar aromatic systems and rotatable bonds (SMILES: CC(C)COC1=NC=C(C=C1Cl)N1N=C(C)C2=C1C=CC(=C2)C(=O)NS(C)(=O)=O
) [5]. X-ray crystallography confirms the absence of chiral centers, indicating a achiral molecule [6]. Key structural identifiers include:
Table 1: Structural Properties of PF-05241328
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁ClN₄O₄S |
Molecular Weight | 436.91 g/mol |
CAS Number | 1387633-03-5 |
Topological Polar Surface Area | 103.18 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
PF-05241328 exhibits low water solubility (0.0104 mg/mL, predicted) and moderate lipophilicity (calculated logP = 3.5) [5]. These properties stem from its aromatic rings and hydrophobic isobutoxy chain. The compound is a white to off-white solid under ambient conditions [3] [10] and demonstrates stability in DMSO solutions for pharmacological assays [3]. Thermal analysis indicates decomposition >200°C, consistent with organic small molecules [10]. The acyl sulfonamide moiety may confer pH-dependent stability, though experimental data is limited.
PF-05241328 is a potent, selective inhibitor of the human Nav1.7 voltage-gated sodium channel (encoded by SCN9A), with a half-maximal inhibitory concentration (IC₅₀) of 31 nM [3] [7]. It binds to the voltage-sensing domain (VSD) of Domain IV of Nav1.7, stabilizing the channel’s inactivated state and preventing sodium ion influx [9]. Selectivity profiling reveals:
This selectivity arises from interactions with Nav1.7-specific residues (e.g., F1749 and W1538) in the VSD, as confirmed by mutagenesis studies [9]. Binding kinetics follow state-dependent inhibition, with higher affinity for the inactivated state than the resting state [8].
Table 2: Selectivity Profile of PF-05241328 Across Sodium Channel Subtypes
Channel Subtype | IC₅₀ (nM) | Selectivity vs. Nav1.7 |
---|---|---|
Nav1.7 | 31 | 1-fold |
Nav1.1 | >10,000 | >322-fold |
Nav1.2 | >5,000 | >161-fold |
Nav1.3 | >10,000 | >322-fold |
Nav1.4 | >10,000 | >322-fold |
Nav1.5 | >3,000 | >97-fold |
Nav1.6 | ~500 | ~16-fold |
Nav1.8 | >10,000 | >322-fold |
Nav1.7 is highly expressed in peripheral nociceptors, where it amplifies subthreshold stimuli into action potentials [2] [9]. PF-05241328 suppresses pain signal transduction by:
In rodent models of neuropathic pain, PF-05241328 reverses mechanical allodynia at plasma concentrations >300 nM, correlating with >90% Nav1.7 coverage [6] [8]. Its efficacy is pronounced in C-fiber-mediated "second pain" pathways due to high Nav1.7 density in unmyelinated fibers [9]. Unlike non-selective sodium channel blockers (e.g., lidocaine), PF-05241328 minimally affects motor function or cardiovascular parameters, attributable to its Nav1.7 selectivity [7] [8].
Table 3: Key Pharmacodynamic Properties of PF-05241328
Property | Value/Outcome |
---|---|
Target IC₅₀ | 31 nM (Nav1.7) |
State Dependence | Preferential binding to inactivated state |
Pain Model Efficacy | Reversal of mechanical allodynia (SNI model) |
CNS Penetration | Low (limited by P-glycoprotein efflux) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7